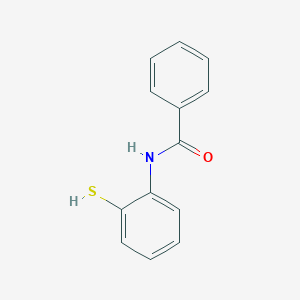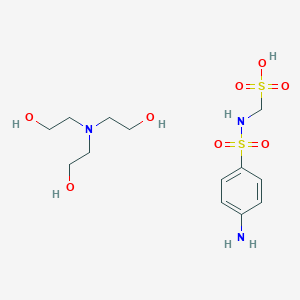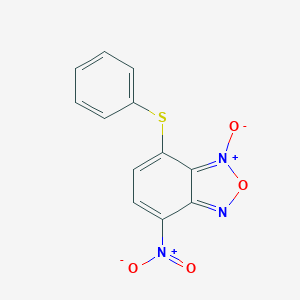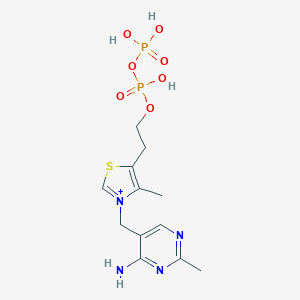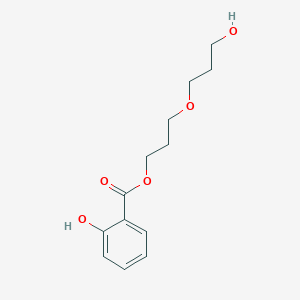
3-(3-Hydroxypropoxy)propyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropoxy)propyl salicylate, commonly known as Homosalate, is a chemical compound used in sunscreens and other cosmetic products as an ultraviolet (UV) filter. It is one of the most widely used UV filters due to its high effectiveness in protecting the skin from harmful UV rays.
Mécanisme D'action
Homosalate works by absorbing 3-(3-Hydroxypropoxy)propyl salicylateB radiation and converting it into heat, which is then dissipated from the skin. It also has some 3-(3-Hydroxypropoxy)propyl salicylateA absorption properties, although it is not as effective as other 3-(3-Hydroxypropoxy)propyl salicylateA filters. The exact mechanism of action of Homosalate is still not fully understood, but it is believed to work by forming a complex with the 3-(3-Hydroxypropoxy)propyl salicylate radiation and preventing it from penetrating the skin.
Biochemical and Physiological Effects:
Homosalate has been shown to have minimal systemic absorption and is considered to be safe for use in cosmetic products. However, some studies have suggested that it may have estrogenic effects and could potentially disrupt the endocrine system. More research is needed to fully understand the potential health effects of Homosalate.
Avantages Et Limitations Des Expériences En Laboratoire
Homosalate is a widely used 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products, and its effectiveness has been extensively studied. It is relatively easy to synthesize and is commercially available. However, its potential health effects and environmental impact are still not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several areas of future research that could further enhance our understanding of Homosalate. One area of focus could be on its potential health effects and the mechanisms by which it may disrupt the endocrine system. Additionally, more research is needed to understand its environmental impact and potential for bioaccumulation. Finally, there is a need for new and innovative 3-(3-Hydroxypropoxy)propyl salicylate filters that are both effective and safe for use in cosmetic products.
Méthodes De Synthèse
Homosalate can be synthesized by the esterification of salicylic acid with 3-chloro-2-hydroxypropyl acrylate. The reaction takes place in the presence of a catalyst such as triethylamine and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Homosalate has been extensively studied for its effectiveness as a 3-(3-Hydroxypropoxy)propyl salicylate filter in sunscreen products. Numerous studies have shown that it can effectively absorb 3-(3-Hydroxypropoxy)propyl salicylateB radiation and provide protection against sunburn and skin damage. In addition, Homosalate has also been studied for its potential to enhance the delivery of other active ingredients in cosmetic products.
Propriétés
Numéro CAS |
17140-45-3 |
|---|---|
Nom du produit |
3-(3-Hydroxypropoxy)propyl salicylate |
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-(3-hydroxypropoxy)propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H18O5/c14-7-3-8-17-9-4-10-18-13(16)11-5-1-2-6-12(11)15/h1-2,5-6,14-15H,3-4,7-10H2 |
Clé InChI |
MCMYXBUPCAZMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O |
Autres numéros CAS |
17140-45-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





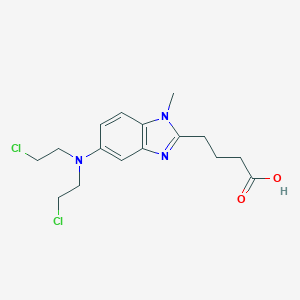
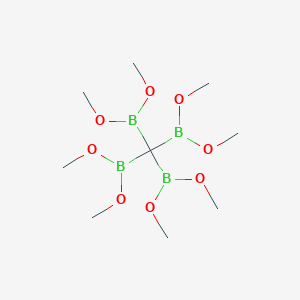


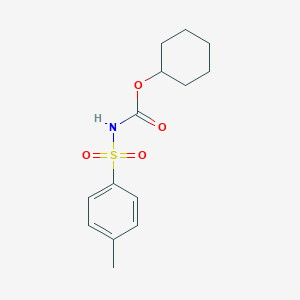
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)


